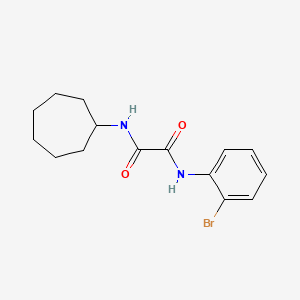
N-(2-bromophenyl)-N'-cycloheptylethanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-bromophenyl)-N'-cycloheptylethanediamide, also known as BPC-157, is a synthetic peptide that has been extensively studied for its potential therapeutic benefits. BPC-157 has been found to have a range of effects on the body, including promoting tissue healing, reducing inflammation, and improving digestive function. In
作用機序
The exact mechanism of action of N-(2-bromophenyl)-N'-cycloheptylethanediamide is not fully understood, but it is thought to work by promoting the production of growth factors and other signaling molecules that promote tissue healing and reduce inflammation. N-(2-bromophenyl)-N'-cycloheptylethanediamide has also been found to have antioxidant effects, which may contribute to its therapeutic benefits.
Biochemical and Physiological Effects:
N-(2-bromophenyl)-N'-cycloheptylethanediamide has been found to have a range of biochemical and physiological effects. It has been shown to promote the production of growth factors, including vascular endothelial growth factor (VEGF) and fibroblast growth factor (FGF), which promote tissue healing. N-(2-bromophenyl)-N'-cycloheptylethanediamide has also been found to reduce inflammation by inhibiting the production of cytokines and other inflammatory molecules. Additionally, N-(2-bromophenyl)-N'-cycloheptylethanediamide has been found to improve digestive function by promoting the healing of gastric ulcers and reducing symptoms of inflammatory bowel disease.
実験室実験の利点と制限
N-(2-bromophenyl)-N'-cycloheptylethanediamide has several advantages for lab experiments. It is stable in vitro and in vivo, making it easy to handle and administer. It can be administered orally or by injection, and has been found to be well-tolerated in animal models. However, there are also limitations to using N-(2-bromophenyl)-N'-cycloheptylethanediamide in lab experiments. Its mechanism of action is not fully understood, and there is limited data on its safety and efficacy in humans.
将来の方向性
There are several potential future directions for research on N-(2-bromophenyl)-N'-cycloheptylethanediamide. One area of interest is its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's. N-(2-bromophenyl)-N'-cycloheptylethanediamide has been found to have neuroprotective effects in animal models, and may have potential as a therapeutic agent for these conditions. Another area of interest is its potential use in treating autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. N-(2-bromophenyl)-N'-cycloheptylethanediamide has been found to have anti-inflammatory effects, which may be beneficial in these conditions. Finally, there is interest in exploring the potential use of N-(2-bromophenyl)-N'-cycloheptylethanediamide in promoting tissue healing in humans, particularly in the context of wound healing and tissue repair after surgery or injury.
In conclusion, N-(2-bromophenyl)-N'-cycloheptylethanediamide is a synthetic peptide with potential therapeutic benefits for a range of conditions. Its mechanism of action is not fully understood, but it has been found to promote tissue healing, reduce inflammation, and improve digestive function in animal models. While there are limitations to using N-(2-bromophenyl)-N'-cycloheptylethanediamide in lab experiments, there are several potential future directions for research on this compound.
合成法
N-(2-bromophenyl)-N'-cycloheptylethanediamide is synthesized using solid-phase peptide synthesis (SPPS) techniques. The process involves the stepwise addition of amino acids to a growing peptide chain, which is anchored to a solid support. The final product is purified using high-performance liquid chromatography (HPLC) and characterized using mass spectrometry.
科学的研究の応用
N-(2-bromophenyl)-N'-cycloheptylethanediamide has been studied extensively in animal models for its potential therapeutic benefits. It has been found to promote tissue healing in various organs, including the skin, muscle, bone, and brain. N-(2-bromophenyl)-N'-cycloheptylethanediamide has also been shown to have anti-inflammatory effects, reducing inflammation in the gut, liver, and brain. Additionally, N-(2-bromophenyl)-N'-cycloheptylethanediamide has been found to improve digestive function, including reducing symptoms of inflammatory bowel disease and promoting the healing of gastric ulcers.
特性
IUPAC Name |
N'-(2-bromophenyl)-N-cycloheptyloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BrN2O2/c16-12-9-5-6-10-13(12)18-15(20)14(19)17-11-7-3-1-2-4-8-11/h5-6,9-11H,1-4,7-8H2,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQDMMIRCFHVIHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C(=O)NC2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(5-{[5-(2-methyl-4-nitrophenyl)-2-furyl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid](/img/structure/B4981824.png)
![2-(2,3-dimethoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4981828.png)
![{4-[2-(2,6-dimethoxyphenoxy)ethoxy]phenyl}(phenyl)methanone](/img/structure/B4981830.png)
![4-bromo-2-chloro-1-{2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy}benzene](/img/structure/B4981858.png)
![2-[4-(4-acetylphenyl)-1-piperazinyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B4981872.png)
![1-[(2,5-dichlorophenyl)sulfonyl]-N-(4-hydroxyphenyl)-4-piperidinecarboxamide](/img/structure/B4981878.png)
![ethyl [4-(4-nitrophenyl)-1-piperazinyl]acetate](/img/structure/B4981885.png)
![N~2~-(5-chloro-2-methoxyphenyl)-N~1~-{2-[(2-furylmethyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4981890.png)
![methyl 4,5-dimethoxy-2-{[({1-[4-(trifluoromethoxy)phenyl]-1H-tetrazol-5-yl}thio)acetyl]amino}benzoate](/img/structure/B4981897.png)

![1-phenyl-N-spiro[1,3-benzodioxole-2,1'-cyclohexan]-5-ylcyclopentanecarboxamide](/img/structure/B4981905.png)
![1-({2-[(2-chloro-4-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)azocane](/img/structure/B4981914.png)
